N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound with the molecular formula C19H16N2O3S and a molecular weight of 352.41 g/mol. This compound is categorized as a member of the thiazole derivatives and features a complex structure that includes a benzodioxine moiety. It has garnered interest in scientific research due to its potential biological activities, particularly in pharmacological applications.
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
The exact synthetic pathways can vary based on the specific reagents and conditions employed, but they generally follow established organic synthesis methods for heterocyclic compounds.
The molecular structure of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be represented by its structural formula:
This indicates the presence of various functional groups including thiazole and benzodioxine structures. The compound's three-dimensional conformation can influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 g/mol |
| InChI Key | KORIBLLPTWZSHS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
The compound is likely to undergo several types of chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further research .
The stability and reactivity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide will depend on environmental conditions such as pH and temperature. Its reactivity profile suggests potential application in medicinal chemistry where modifications can lead to enhanced therapeutic properties.
Purity levels are typically around 95%, which is crucial for research applications where precise measurements are necessary.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potential applications in various fields:
Research into this compound may yield valuable insights into its efficacy and safety profiles for potential therapeutic use .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1